molecular formula C16H19NO3 B11541785 ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B11541785
M. Wt: 273.33 g/mol
InChI Key: LUAUXOKBYPFMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a methoxyphenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl 4-bromo-2-methoxybenzoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Biological Activity

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings related to its biological activities, including case studies, data tables, and detailed analysis of its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3C_{16}H_{19}NO_3. It features a pyrrole ring substituted with an ethoxycarbonyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)MIC (µg/mL)
Gram-positive
Staphylococcus aureus2015
Bacillus cereus1820
Gram-negative
Escherichia coli1525
Pseudomonas aeruginosa1230
Fungal
Candida albicans2210

The results indicate that this compound exhibits promising antimicrobial activity, especially against Staphylococcus aureus and Candida albicans .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that certain pyrrole derivatives can inhibit the growth of cancer cell lines.

Case Study: Anticancer Efficacy

A study focusing on the effects of this compound on various cancer cell lines revealed the following findings:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HCT-116: IC50=12.5μg/mLIC_{50}=12.5\,\mu g/mL
    • MCF-7: IC50=15.0μg/mLIC_{50}=15.0\,\mu g/mL

These results suggest that the compound has a moderate to high level of cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. While specific mechanisms remain under investigation, it is hypothesized that the compound may disrupt cellular membranes or interfere with metabolic pathways critical for survival in both bacteria and cancer cells .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H19NO3/c1-5-20-16(18)15-11(3)17-10(2)14(15)12-8-6-7-9-13(12)19-4/h6-9,17H,5H2,1-4H3

InChI Key

LUAUXOKBYPFMSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.